2-[Bromo(phenyl)methyl]-3-methyloxirane
Description
2-[Bromo(phenyl)methyl]-3-methyloxirane is an epoxide derivative characterized by a brominated phenylmethyl substituent and a methyl group on the oxirane ring. Brominated epoxides are often intermediates in the preparation of complex molecules due to their electrophilic reactivity, which facilitates nucleophilic ring-opening reactions .
Properties
CAS No. |
142052-62-8 |
|---|---|
Molecular Formula |
C10H11BrO |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
2-[bromo(phenyl)methyl]-3-methyloxirane |
InChI |
InChI=1S/C10H11BrO/c1-7-10(12-7)9(11)8-5-3-2-4-6-8/h2-7,9-10H,1H3 |
InChI Key |
FLDKAVQGTXITNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)C(C2=CC=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bromo(phenyl)methyl]-3-methyloxirane typically involves the reaction of a phenylmethyl bromide with a methyloxirane derivativeThe reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-[Bromo(phenyl)methyl]-3-methyloxirane may involve large-scale bromination processes followed by epoxidation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Bromo(phenyl)methyl]-3-methyloxirane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alcohols.
Addition Reactions: The oxirane ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium cyanide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions include substituted phenylmethyl derivatives, epoxides, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[Bromo(phenyl)methyl]-3-methyloxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[Bromo(phenyl)methyl]-3-methyloxirane involves its interaction with various molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
The compound’s closest analogs include:
- 2-(2-Bromoethyl)oxirane (): Features a bromoethyl chain instead of a bromophenylmethyl group.
- (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane (–6): Contains a difluorophenoxy group, which introduces electron-withdrawing effects that enhance electrophilicity compared to the phenyl group in the target compound. Fluorine substituents also improve metabolic stability in drug design .
Table 1: Structural Comparison
| Compound | Substituent Features | Key Functional Groups |
|---|---|---|
| 2-[Bromo(phenyl)methyl]-3-methyloxirane | Bromophenylmethyl, methyl | Epoxide, aryl bromide |
| 2-(2-Bromoethyl)oxirane | Bromoethyl chain | Epoxide, aliphatic bromide |
| (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane | Bromo-difluorophenoxy, chiral center | Epoxide, aryl bromide, ether |
Table 2: Hypothetical Bioactivity Comparison
Stability and Handling
Brominated epoxides are generally sensitive to moisture and light. notes that analogs like (R)-2-((5-bromo-2,3-difluorophenoxy)methyl)oxirane require storage at 2–8°C to prevent decomposition. The methyl group in 2-[Bromo(phenyl)methyl]-3-methyloxirane may improve steric protection of the epoxide ring, enhancing stability compared to less substituted analogs .
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